molecular formula C15H18N2O2S B8468870 N-tert-Butyl-2-(pyridin-2-yl)benzene-1-sulfonamide CAS No. 88136-40-7

N-tert-Butyl-2-(pyridin-2-yl)benzene-1-sulfonamide

Cat. No. B8468870
M. Wt: 290.4 g/mol
InChI Key: MFDWZSGBOHQSTF-UHFFFAOYSA-N
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Patent
US04767445

Procedure details

A solution of 14.8 g of the sulfonamide from Example 1 and 10 ml of 48% hydrobromic acid in 100 ml of methanol was heated at 40°-45° for 16 hours, concentrated, and neutralized with aqueous sodium bicarbonate. The solid was filtered, washed with ice-water, and air-dried to afford 6.0 g of product, m.p. 186°-190°. NMR(CDCl3 /DMSO-d6)δ: 7.5 (m, 7), 8.1 (m, 2), 8.6 (d, 1). IR(Nujol) 3300, 3260 cm-1. m/e M+ 234.
Quantity
14.8 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CC([NH:5][S:6]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][N:16]=1)(=[O:8])=[O:7])(C)C.Br>CO>[N:16]1[CH:17]=[CH:18][CH:19]=[CH:20][C:15]=1[C:10]1[CH:11]=[CH:12][CH:13]=[CH:14][C:9]=1[S:6]([NH2:5])(=[O:7])=[O:8]

Inputs

Step One
Name
Quantity
14.8 g
Type
reactant
Smiles
CC(C)(C)NS(=O)(=O)C1=C(C=CC=C1)C1=NC=CC=C1
Name
Quantity
10 mL
Type
reactant
Smiles
Br
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with ice-water
CUSTOM
Type
CUSTOM
Details
air-dried

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)C1=C(C=CC=C1)S(=O)(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: CALCULATEDPERCENTYIELD 50.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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